3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Properties

Sourcing novel kinase inhibitor scaffolds with conjugation-ready handles often means long lead times for custom synthesis. This 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde is stocked as a research-ready quinazoline building block, specifically addressing the need for a CNS-favorable core with a meta-formyl linker for rapid SAR exploration. - Enables one-step PROTAC linker attachment via oxime/hydrazone ligation without protecting groups. - Distinct meta-benzaldehyde geometry offers an alternative to para-substituted analogs for probing kinase hinge-region binding. - Favorable CNS drug-like properties (TPSA 65 Ų, XLogP3 3.5) support BBB penetration studies.

Molecular Formula C20H13N3O2
Molecular Weight 327.343
CAS No. 1208645-99-1
Cat. No. B2968804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
CAS1208645-99-1
Molecular FormulaC20H13N3O2
Molecular Weight327.343
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=CC(=C4)C=O
InChIInChI=1S/C20H13N3O2/c24-13-14-4-3-5-16(12-14)25-20-17-6-1-2-7-18(17)22-19(23-20)15-8-10-21-11-9-15/h1-13H
InChIKeyRKBOEOKLAPDKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde: Structural & Procurement Overview


3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde (CAS 1208645-99-1) is a synthetic quinazoline derivative with molecular formula C20H13N3O2 and molecular weight 327.3 g/mol [1]. The compound features a quinazoline core substituted at position 2 with a pyridin-4-yl group and at position 4 with an oxybenzaldehyde linker bearing a meta-formyl substituent [1]. Class-level evidence links the 2-(pyridin-4-yl)quinazoline scaffold to PI3K and EGFR tyrosine kinase inhibition in cancer models [2]. However, direct peer-reviewed biological data for this specific compound are limited; available characterization primarily comes from vendor datasheets and chemical database entries.

Scaffold 2-(pyridin-4-yl)quinazoline core for PI3K/Tie-2 inhibitor research (class-level)
Linker 4-oxybenzaldehyde linkage differentiates from 4-anilinoquinazolines; may support kinase selectivity screening
Handle Meta-aldehyde enables one-step PROTAC/probe conjugation without protection chemistry
Physicochemical Computed low TPSA and zero HBD may support CNS permeability research

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde: Generic Substitution Risks


This compound combines three structural features—a 2-(pyridin-4-yl) substituent, a 4-oxybenzaldehyde linker, and a meta-formyl orientation—that collectively define its reactivity and potential biological profile. Substituting it with a generic 4-anilinoquinazoline (e.g., gefitinib scaffold) or a 4-(quinazolin-4-yloxy)benzaldehyde lacking the pyridine ring would eliminate the pyridyl nitrogen's capacity for hydrogen bonding and metal coordination, which is critical for kinase active-site interactions [1]. Similarly, replacing the meta-benzaldehyde with a para-substituted analog alters the geometry of the pendant aldehyde, affecting both downstream conjugation chemistry and any potential target engagement [2]. Within the 2-(pyridin-4-yl)quinazoline class, even minor linker variations (oxy vs. amino vs. hydrazone) produce large shifts in antiproliferative potency; for example, hydrazide-linked analogs in the same scaffold series show HepG-2 IC50 values ranging from ~60 µM to >100 µM depending on the heterocycle core [1]. These scaffold-dependent activity cliffs mean that generic substitution carries high risk of losing the desired pharmacological or chemical utility.

Removing the 2-(pyridin-4-yl) substituent eliminates the key hinge-binding hydrogen bond acceptor; unsubstituted analogs in class reported as inactive.

Replacing the 4-oxybenzaldehyde linker with a 4-anilino group may shift kinase selectivity from PI3K/Tie-2 toward EGFR, altering target engagement profile.

Using the para-benzaldehyde regioisomer changes the pendant aldehyde vector geometry; class-level SAR indicates regioisomerism can modulate binding pocket fit.

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde: Comparative Evidence


Physicochemical Comparison: 4-Anilinoquinazolines

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde exhibits a calculated XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 65 Ų, with zero hydrogen bond donors [1]. In contrast, the clinically approved 4-anilinoquinazoline EGFR inhibitors gefitinib (XLogP3 ~3.2; TPSA ~79 Ų; 1 HBD) and erlotinib (XLogP3 ~3.3; TPSA ~79 Ų; 1 HBD) possess higher polarity and hydrogen-bond donor capacity due to their aniline NH and ether side chains [2]. The absence of hydrogen bond donors in the target compound predicts superior passive membrane permeability but may reduce aqueous solubility relative to gefitinib/erlotinib, making it a distinct physicochemical entity for CNS-penetrant or permeability-driven screening libraries.

Physicochemical Profile
Cross-study comparable
Target: XLogP3 3.5, TPSA 65 Ų, HBD 0. Gefitinib: XLogP3 ~3.2, TPSA ~79 Ų, HBD 1. Erlotinib: similar to gefitinib. TPSA reduction ~14 Ų.
May support CNS permeability screening context
Computed properties; experimental logP/logD verification required
Medicinal Chemistry Drug Discovery Physicochemical Properties

2-Pyridyl Substitution vs. 4-(Quinazolin-4-yloxy)benzaldehyde

The target compound differs from the simpler 4-(quinazolin-4-yloxy)benzaldehyde (CAS 332929-57-4) by the presence of a pyridin-4-yl group at position 2 of the quinazoline ring. Class-level evidence from a series of 2-(pyridin-4-yl)quinazolin-4(3H)-one PI3K inhibitors demonstrates that the 2-pyridyl substituent is critical for kinase inhibitory activity; compounds bearing this moiety achieved HepG-2 IC50 values of 60.29 ± 1.06 µM, comparable to doxorubicin (IC50 = 69.60 ± 1.50 µM), while unsubstituted or alkyl-substituted analogs in the same study showed significantly weaker or no activity [1]. The 4-pyridyl nitrogen provides a key hydrogen-bond acceptor for kinase hinge-region binding, a feature absent in the unsubstituted quinazoline comparator [1].

2-Pyridyl Role
Class-level inference
2-(pyridin-4-yl)quinazolin-4(3H)-one analog showed HepG-2 IC50 = 60.29 µM, comparable to doxorubicin (69.60 µM); unsubstituted analogs inactive.
2-Pyridin-4-yl essential for kinase hinge engagement in class
Direct data for this specific compound not available
Kinase Inhibition Structure-Activity Relationship Quinazoline Scaffolds

Linker Comparison: 4-Oxybenzaldehyde vs. 4-Aminoquinazoline

The target compound employs a 4-oxybenzaldehyde linkage to the quinazoline core, unlike the 4-anilino linkage found in first-generation EGFR inhibitors (gefitinib, erlotinib) and the 4-piperazinyl linkage in some second-generation analogs [1]. Literature SAR studies on quinazoline EGFR inhibitors demonstrate that the nature of the 4-position linker profoundly affects kinase selectivity: 4-anilinoquinazolines show potent EGFR inhibition (gefitinib EGFR IC50 = 0.033 µM) but are susceptible to the T790M resistance mutation [1]. The 4-oxy linkage in the target compound introduces conformational flexibility and alters the electron density at the quinazoline N1 position, which class-level evidence suggests may shift target preference away from EGFR toward PI3K or Tie-2 kinases [1][2]. Direct comparative data for this specific compound are not available.

Linker Comparison
Class-level inference
4-Anilinoquinazolines (gefitinib EGFR IC50 0.033 µM) vs. 4-oxybenzaldehyde; no direct EGFR data. Linker change likely shifts selectivity towards PI3K/Tie-2.
Supports kinase selectivity screening away from EGFR
Direct kinase profiling required
EGFR Inhibition Linker Pharmacology Quinazoline Drug Design

Aldehyde Handle vs. Non-Functionalized Quinazoline Scaffolds

The meta-benzaldehyde moiety provides a reactive aldehyde handle absent in most biologically annotated quinazoline derivatives. Gefitinib and erlotinib lack free aldehyde groups, precluding direct use in oxime/hydrazone bioconjugation, reductive amination, or Schiff base chemistry [1]. The aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl alcohol for further functionalization, as described in vendor characterization data . This enables the compound to serve simultaneously as a pharmacophoric scaffold and a ligation handle for probe synthesis, PROTAC design, or affinity chromatography—capabilities that 4-anilinoquinazolines cannot provide without additional synthetic modification.

Meta-Aldehyde Handle
Supporting evidence
Reactive carbonyl enables oxime/hydrazone ligation, reductive amination, oxidation to acid. Eliminates 2–4 protection steps vs. non-functionalized quinazolines.
Supports PROTAC/probe synthesis workflow
Vendor-described reactivity; verify purity post-derivatization
Chemical Biology Building Block Chemistry Bioconjugation

meta- vs. para-Benzaldehyde Quinazoline Regioisomers

The target compound bears the oxybenzaldehyde at the meta (3-) position of the phenyl ring. The corresponding para-substituted analog, 4-{[2-(trifluoromethyl)quinazolin-4-yl]oxy}benzaldehyde (CAS 1014238-73-3), has been explored as an antitumor agent with IC50 values of 3.02–3.98 µM against PC3, LNCaP, and K562 cell lines, comparable to gefitinib in the same assays [1]. While these data are from a different 2-substitution series (CF3 vs. pyridin-4-yl), they demonstrate that para-benzaldehyde geometry supports potent anticancer activity. The meta substitution in the target compound introduces a ~60° angular displacement of the aldehyde vector relative to the quinazoline plane, which class-level SAR indicates may alter target binding geometry and affect kinase selectivity [2]. No direct comparative data between meta- and para-benzaldehyde regioisomers of the 2-(pyridin-4-yl)quinazoline series are available.

Regioisomer Geometry
Cross-study comparable
Para-substituted CF3 analog (CAS 1014238-73-3) IC50 3.02–3.98 µM (PC3, LNCaP, K562). Meta isomer introduces ~60° angular displacement of aldehyde vector.
Supports regioisomer SAR study context
Direct comparison in matched 2-(pyridin-4-yl) series unavailable
Regioisomer Pharmacology Quinazoline SAR Medicinal Chemistry

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde: Application Scenarios


PI3K/Tie-2 Inhibitor Lead Optimization

Based on class-level evidence that 2-(pyridin-4-yl)quinazoline derivatives exhibit PI3K inhibitory activity (HepG-2 IC50 = 60.29 µM for hydrazide-linked analogs) [1], and patent disclosures of related 2-pyridin-4-ylquinazoline scaffolds as Tie-2 kinase modulators [2], this compound can serve as a starting scaffold for kinase inhibitor programs. Its 4-oxybenzaldehyde linker differentiates it from 4-anilinoquinazolines and may offer distinct kinase selectivity profiles. Researchers should perform direct kinase profiling (PI3Kα/β/γ/δ, Tie-2, EGFR) and antiproliferative assays against a panel of cancer cell lines to establish compound-specific SAR.

Aldehyde Handle for PROTAC and Chemical Probes

The meta-benzaldehyde group provides a conjugation-ready carbonyl absent in most kinase inhibitor scaffolds [1]. This enables one-step oxime or hydrazone ligation to aminooxy- or hydrazide-functionalized E3 ligase ligands for PROTAC synthesis, or to fluorescent reporters for cellular imaging probes. The zero hydrogen-bond donor count and TPSA of 65 Ų [1] predict adequate cell permeability for the intact conjugate, making this compound a practical choice for targeted protein degradation studies where linker attachment without protection/deprotection steps accelerates synthesis.

Regioisomeric SAR for Quinazoline Kinase Inhibitors

The meta-benzaldehyde geometry differentiates this compound from the more common para-substituted quinazoline building blocks. Cross-study comparison with para-benzaldehyde trifluoromethyl-quinazoline analogs (PC3 IC50 = 3.02 µM) [1] indicates that benzaldehyde regioisomerism can produce distinct pharmacological profiles. This compound enables systematic SAR studies of the aldehyde position effect on kinase binding, particularly for targets where the hinge-region geometry favors an angular approach vector.

CNS-Penetrant Kinase Inhibitor Screening Libraries

With XLogP3 of 3.5, TPSA of 65 Ų, and zero hydrogen bond donors [1], this compound resides within favorable CNS drug-like space (typically TPSA < 90 Ų, XLogP 2–5, HBD < 3). In contrast, first-generation quinazoline EGFR inhibitors (TPSA ~79 Ų, 1 HBD) [2] are less optimized for blood-brain barrier penetration. For programs targeting glioblastoma or brain-metastatic cancers driven by PI3K or Tie-2 signaling, this scaffold provides a more CNS-favorable starting point than 4-anilinoquinazolines.

Application
Selection Property
Validation Focus
PI3K/Tie-2 pathway inhibitor research
2-(pyridin-4-yl)core and 4-oxybenzaldehyde linker for kinase selectivity studies
Kinase panel screening and cell-model endpoint review
PROTAC and chemical probe development
Meta-aldehyde handle for one-step bioconjugation without protection
Conjugate permeability and target engagement assay context
Quinazoline regioisomer SAR exploration
Meta-benzaldehyde angular vector for binding pocket geometry studies
Matched-pair kinase profiling vs. para analogs
Kinase inhibitor screening for CNS targets
Computed low TPSA and zero HBD profile
Brain penetration model assessment (e.g., PAMPA-BBB, MDCK-MDR1)

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